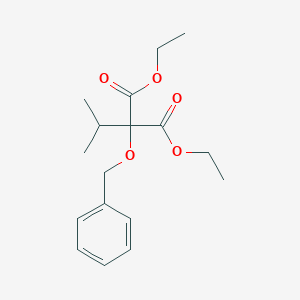
Butyl 5-oxo-L-prolinate
Übersicht
Beschreibung
Butyl 5-oxo-L-prolinate is a derivative of the amino acid proline, which is involved in various biochemical processes. It is structurally related to compounds that have been synthesized and studied for their potential applications in medicinal chemistry and as tools for biochemical modulation.
Synthesis Analysis
The synthesis of related compounds such as tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate has been achieved through a multi-step process starting from Boc-protected trans-4-hydroxy-L-proline. Key steps include asymmetric reductions of a 4-ketoproline intermediate and an exocyclic olefin bond, with careful optimization to control the stereochemistry of the chiral centers .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The compound exhibits a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing as diastereomers in a 1:1 ratio within the crystal .
Chemical Reactions Analysis
The enzyme 5-oxo-L-prolinase (5-OPase) is involved in the metabolism of 5-oxo-L-proline and plays a role in the synthesis and regulation of glutathione levels. Studies have shown that analogs of 5-oxo-L-proline can be metabolized by 5-OPase, affecting glutathione content in tissues and potentially influencing responses to anticancer drugs . Additionally, various 5-oxo-L-proline analogs have been tested for their interactions with 5-OPase, revealing that modifications at certain positions of the molecule can retain binding properties while others lead to uncoupled or partially coupled reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl 5-oxo-L-prolinate derivatives are influenced by their molecular structure. For instance, the presence of a halogen atom in the 5-aryl fragment of a prolinate catalyst can affect the chemoselectivity of reactions, as seen in the synthesis of chiral scaffolds under organocatalysis . The specific interactions of these catalysts with substrates in the transition state can lead to different reaction outcomes, highlighting the importance of molecular design in determining the properties and reactivity of such compounds.
Wissenschaftliche Forschungsanwendungen
Hepatic Glutathione Formation
Butyl 5-oxo-L-prolinate has implications in hepatic glutathione formation. It is suggested that 5-oxo-L-prolinate, through its conversion to L-glutamate by 5-oxo-L-prolinase, can be utilized to stimulate hepatic glutathione levels. This process is significant in conditions where there is a depletion of hepatic glutathione, indicating potential therapeutic applications (Williamson & Meister, 1981).
Enzyme Substrate Interaction
Studies on 5-oxo-L-prolinate have explored its interaction with 5-oxo-L-prolinase, revealing insights into the enzyme's substrate specificity and catalytic mechanisms. These studies contribute to the understanding of enzyme-substrate interactions, which is crucial for the development of therapeutic agents (Williamson & Meister, 1982).
Enzymatic Activity and Modification
Research has also focused on the effect of sulfhydryl group modification on the activities of 5-oxo-L-prolinase. This enzyme is central to the metabolism of 5-oxo-L-proline, and understanding its activity and regulation is vital for exploring its potential therapeutic applications (Williamson & Meister, 1982).
Kinetic Parameters and Tissue Distribution
The kinetic parameters and tissue distribution of 5-oxo-L-prolinase, which interacts with 5-oxo-L-proline, have been studied to understand its role in various biological processes. This is important for the potential use of 5-oxo-L-proline in targeted therapies (Weber et al., 1999).
Catalytic Properties
Research on the catalytic properties of 5-oxo-L-prolinase helps in understanding the conversion of 5-oxo-L-proline to L-glutamate. This knowledge is essential for leveraging the therapeutic potential of 5-oxo-L-proline in metabolic disorders (van der Werf, Griffith, & Meister, 1975).
Wirkmechanismus
Target of Action
The primary target of Butyl 5-oxo-L-prolinate is the enzyme 5-oxoprolinase . This enzyme plays a crucial role in the metabolism of amino acids, particularly in the glutathione metabolic pathway .
Mode of Action
Butyl 5-oxo-L-prolinate interacts with 5-oxoprolinase, which catalyzes the cleavage of 5-oxo-L-proline to form L-glutamate, coupled to the hydrolysis of ATP to ADP and inorganic phosphate . This interaction results in changes in the metabolic pathways where 5-oxoprolinase is involved.
Biochemical Pathways
The compound affects the glutathione metabolic pathway . Glutathione is a crucial antioxidant in plants, animals, fungi, and some bacteria and archaea, preventing damage to important cellular components. The interaction of Butyl 5-oxo-L-prolinate with 5-oxoprolinase can influence the production of glutathione, potentially affecting the organism’s antioxidant capabilities.
Result of Action
The interaction of Butyl 5-oxo-L-prolinate with 5-oxoprolinase results in the formation of L-glutamate . This can influence the levels of glutamate in the organism, which could have various effects depending on the specific biological context.
Safety and Hazards
Eigenschaften
IUPAC Name |
butyl (2S)-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-3-6-13-9(12)7-4-5-8(11)10-7/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAJUQOYIURHA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197768 | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5-oxo-L-prolinate | |
CAS RN |
4931-68-4 | |
| Record name | Butyl pyroglutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4931-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004931684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 5-oxo-L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




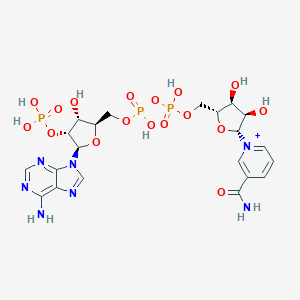
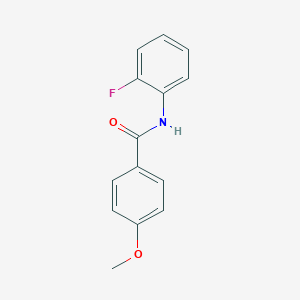





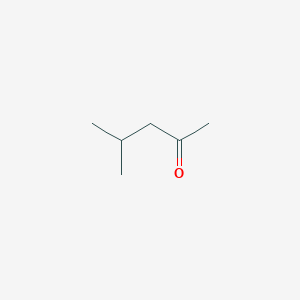

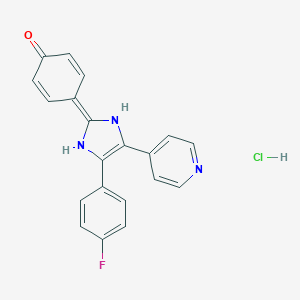

![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B128782.png)
